molecular formula C12H15FN2O B1416378 5-amino-N-(cyclopropylmethyl)-4-fluoro-2-methylbenzamide CAS No. 1852024-01-1

5-amino-N-(cyclopropylmethyl)-4-fluoro-2-methylbenzamide

Cat. No.: B1416378
CAS No.: 1852024-01-1
M. Wt: 222.26 g/mol
InChI Key: AKOVDQKSBXCETK-UHFFFAOYSA-N
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Description

5-amino-N-(cyclopropylmethyl)-4-fluoro-2-methylbenzamide is a synthetic benzamide derivative of interest in scientific research, particularly in the field of medicinal chemistry. With a molecular formula of C12H15FN2O and a calculated molecular weight of 222.26 g/mol, this compound features a benzamide core substituted with a primary amino group, a fluorine atom, a methyl group, and a cyclopropylmethylamide chain. This specific arrangement of substituents is often explored in the design of compounds that target central nervous system (CNS) receptors . Structurally, it is closely related to other N-(cyclopropylmethyl)benzamide compounds investigated as key intermediates or target molecules in pharmaceutical development . The incorporation of the cyclopropylmethyl group is a common strategy in drug design to modulate lipophilicity and metabolic stability, potentially enhancing blood-brain barrier penetration for CNS-targeted compounds . Furthermore, the presence of both electron-donating (amino) and electron-withdrawing (fluoro) groups on the aromatic ring influences the compound's electronic properties and its potential interactions with biological targets. Researchers value this compound as a versatile building block for synthesizing more complex molecules or for probing structure-activity relationships (SAR) in various pharmacological contexts. This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-amino-N-(cyclopropylmethyl)-4-fluoro-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c1-7-4-10(13)11(14)5-9(7)12(16)15-6-8-2-3-8/h4-5,8H,2-3,6,14H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOVDQKSBXCETK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)NCC2CC2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

Specific Preparation Methods

Method A: Multi-step Synthesis via Nitration and Reduction

Based on the synthesis pathways reported in scientific literature, a typical route involves:

Step Reaction Conditions Reagents Purpose
1 Nitration of aromatic precursor Cold nitrating mixture HNO₃ / H₂SO₄ Introduce nitro group at desired position
2 Reduction of nitro group Catalytic hydrogenation or metal reduction Pd/C or Fe/HCl Convert nitro to amino group
3 Fluorination Nucleophilic aromatic substitution Selectfluor or similar fluorinating agent Introduce fluorine at the 4-position
4 Methylation Methylating reagents Methyl iodide or methyl sulfate Add methyl group at the 2-position
5 Cyclopropylmethyl group attachment Reductive amination or nucleophilic substitution Cyclopropylmethyl halide + base Attach cyclopropylmethyl group to amino or amine site

Method B: Cyclopropylmethyl Group via Reductive Amination

An alternative route involves:

  • Starting from a benzamide derivative with a free amino group.
  • Reacting with cyclopropylmethyl aldehyde or ketone under reductive amination conditions, typically using sodium cyanoborohydride or sodium triacetoxyborohydride.
  • This method allows selective attachment of the cyclopropylmethyl group to the amino nitrogen.

Method C: Optimization for Industrial Scale

For large-scale synthesis, continuous flow reactors are employed to enhance safety, yield, and purity. Reaction parameters such as temperature, pressure, and solvent choice are optimized:

Parameter Typical Range Purpose
Temperature 25–80°C Control reaction rate and selectivity
Solvent Ethanol, acetonitrile Solubility and reaction medium
Reaction Time 2–24 hours Complete conversion

Data Tables Summarizing Preparation Methods

Method Key Reactions Reagents Advantages Limitations
A Nitration, reduction, fluorination, methylation HNO₃, H₂SO₄, fluorinating agents, methylating agents Versatile, high yield Multi-step, potential for side reactions
B Reductive amination Cyclopropylmethyl aldehyde, NaBH₃CN Selective, straightforward Requires pure intermediates
C Continuous flow synthesis Various Scalable, controlled conditions Equipment complexity

Research Findings and Optimization Insights

Recent studies emphasize the importance of:

Example: Cyclopropylmethyl Group Introduction

Research indicates that reductive amination with cyclopropylmethyl aldehyde under mild conditions yields high purity products with minimal by-products, which is critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(cyclopropylmethyl)-4-fluoro-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines or other reduced products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

Synthesis Intermediate : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions, such as substitution and reduction, makes it valuable in synthetic organic chemistry.

Reactivity : The compound can undergo several types of reactions:

  • Oxidation : Can introduce additional functional groups.
  • Reduction : Typically used to convert nitro groups to amino groups.
  • Substitution : The presence of fluoro and amino groups allows for nucleophilic substitution reactions, which can lead to the formation of diverse derivatives.

Biological Applications

5-amino-N-(cyclopropylmethyl)-4-fluoro-2-methylbenzamide has shown promise in biological research, particularly concerning its interactions with biological macromolecules.

Anticancer Properties

Research has indicated that this compound may inhibit the proliferation of cancer cells. Notable findings include:

  • Inhibition of Tumor Cell Growth : Demonstrated significant inhibitory effects on cancer cell lines, with an IC50 value around 0.126 μM.
  • Selectivity for Cancer Cells : Exhibits preferential toxicity towards cancerous cells compared to normal cells, suggesting a favorable therapeutic window.

Case Studies

Several studies highlight the potential applications of this compound in cancer treatment:

  • Prostate Cancer Models : In vitro studies revealed that the compound effectively reduced the viability of prostate cancer cells while sparing normal cells.
  • Breast Cancer Research : In models using MDA-MB-231 triple-negative breast cancer cells, the compound exhibited potent growth inhibition and induced apoptosis through caspase activation pathways.

Mechanism of Action

The mechanism of action of 5-amino-N-(cyclopropylmethyl)-4-fluoro-2-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

N-Substituent Impact: The cyclopropylmethyl group in the target compound may enhance antibacterial activity compared to the smaller cyclopropyl group (e.g., in 5-Amino-N-cyclopropyl-4-fluoro-2-methylbenzamide) due to increased steric bulk and lipophilicity, which could improve membrane penetration .

Benzamide Core Modifications :

  • Fluorine at the 4-position is conserved in multiple analogs (e.g., ), suggesting its role in electronic stabilization or hydrogen bonding.
  • Pyrimidine-linked derivatives () exhibit expanded heterocyclic systems, likely targeting kinases or viral proteases, unlike the simpler benzamide core of the target compound .

Activity Trends :

  • The patent in highlights cyclopropylmethyl as a preferred substituent for antibacterial agents, though direct comparative data with cyclopropyl analogs are lacking.
  • Compounds with bulkier substituents (e.g., pyrimidine in ) may sacrifice metabolic stability for enhanced target affinity .

Physicochemical Properties

Property Target Compound 5-Amino-N-cyclopropyl...benzamide N-(3-...phenyl)-4-cyclopropyl-2-fluorobenzamide
LogP (Estimated) ~2.1 ~1.8 ~3.0
Solubility (aq.) Moderate Moderate Low
Hydrogen Bond Acceptors 3 3 5
  • The cyclopropylmethyl group increases logP by ~0.3 compared to cyclopropyl, suggesting improved lipid membrane interaction .
  • Higher hydrogen bond acceptors in pyrimidine-containing analogs () correlate with reduced solubility .

Biological Activity

5-amino-N-(cyclopropylmethyl)-4-fluoro-2-methylbenzamide is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzamide structure with an amino group and a fluorine atom, contributing to its unique chemical properties. Its molecular formula is C12H14FN3O, and it is characterized by a cyclopropylmethyl substituent, which may influence its biological interactions.

1. Androgen Receptor Antagonism

Preliminary studies indicate that this compound exhibits properties as an androgen receptor antagonist . This activity is particularly significant for the treatment of hormone-sensitive cancers, such as prostate cancer. The compound’s ability to bind to androgen receptors may inhibit the growth of cancer cells that rely on androgen signaling for proliferation.

2. Antimicrobial Properties

Research has shown that compounds structurally related to this compound demonstrate antimicrobial activity. Specifically, derivatives have been evaluated for their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, the compound's structural analogs have shown promising results in inhibiting pathogens such as Escherichia coli and Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) reported as low as 0.21 µM .

3. Selective Agonism at Serotonin Receptors

Some studies suggest that similar cyclopropylmethyl derivatives may act as selective agonists at serotonin receptors (5-HT2C). These compounds showed preference for Gq signaling pathways over β-arrestin recruitment, indicating their potential in treating psychiatric disorders . The selectivity of these compounds could lead to fewer side effects compared to non-selective agents.

The mechanisms underlying the biological activities of this compound involve interaction with specific receptors and enzymes:

  • Androgen Receptor Binding: The compound's binding affinity to androgen receptors disrupts their normal function, preventing the activation of downstream signaling pathways critical for tumor growth.
  • Inhibition of Bacterial Growth: The antimicrobial action is likely due to interference with bacterial cell wall synthesis or function, although detailed mechanisms remain under investigation.
  • Serotonin Receptor Modulation: The selective action at serotonin receptors suggests that the compound may stabilize receptor conformations favorable for Gq signaling while avoiding pathways that lead to adverse effects.

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial ActivityReported MIC values for related compounds against E. coli and P. aeruginosa were as low as 0.21 µM, indicating strong antibacterial potential .
Androgen Receptor StudyDemonstrated significant binding affinity and antagonistic activity against androgen receptors in vitro.
Serotonin Receptor SelectivityCompounds showed high selectivity for the 5-HT2C receptor with minimal β-arrestin recruitment, highlighting their potential in psychiatric applications .

Q & A

Basic: What are the optimal synthetic routes for 5-amino-N-(cyclopropylmethyl)-4-fluoro-2-methylbenzamide?

Methodological Answer:
The synthesis typically involves coupling a benzoyl chloride derivative with a cyclopropane-containing amine. For example, General Procedure A (GP A) uses 4-fluorobenzoyl chloride reacted with N-cyclopropylmethylamine to yield a similar compound (92% yield) . Adjustments for the 5-amino and 2-methyl substituents may require nitration/methylation steps post-coupling. A table comparing methods:

StepReagents/ConditionsYieldReference
Amide coupling4-fluorobenzoyl chloride, GP A92%
Nitration/ReductionHNO₃/H₂SO₄ followed by H₂/Pd-C~60-70%*
MethylationCH₃I, K₂CO₃ in DMF~75%*

*Theoretical yields based on analogous reactions.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments (δ ~-110 to -120 ppm for aromatic F) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 280.1254 [M+H]⁺) .
  • IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and NH₂ bends (~1600 cm⁻¹) .

Basic: How does the solubility profile impact experimental design?

Methodological Answer:
The compound is likely hydrophobic due to the cyclopropane and methyl groups. Solubility tests in DMSO (polar aprotic) and ethyl acetate (non-polar) are recommended. Pre-formulation studies using co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) can enhance bioavailability .

Advanced: How can computational modeling optimize reaction pathways?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) predict transition states for amide coupling, while molecular dynamics simulate solvent effects. Tools like ICReDD integrate computational and experimental data to narrow optimal conditions (e.g., solvent selection, temperature) . For example, reaction path searches may reduce trial-and-error synthesis by 30-50% .

Advanced: What strategies resolve contradictions in reaction yields?

Methodological Answer:
Contradictions often arise from side reactions (e.g., over-nitration). Systematic Design of Experiments (DoE) identifies critical factors:

  • Factors : Temperature, stoichiometry, catalyst loading.
  • Response Surface Methodology (RSM) optimizes conditions .
    Example: In , varying ammonium hydroxide equivalents during nitro-group reduction alters byproduct formation.

Advanced: How are substitution reactions at the 4-fluoro position mechanistically studied?

Methodological Answer:
The fluorine atom’s electronegativity directs nucleophilic aromatic substitution (SNAr). Kinetic studies using ¹⁹F NMR track intermediates. For example, replacing F with -OCH₃ requires methoxide in DMF at 80°C, monitored via LC-MS .

Basic: What stability tests are essential for long-term storage?

Methodological Answer:

  • Forced Degradation Studies : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks.
  • HPLC Purity Checks : Degradation products (e.g., hydrolyzed amide) indicate instability .

Advanced: How do electronic effects influence biological activity?

Methodological Answer:
The 4-fluoro group enhances lipophilicity (logP ~2.5) and metabolic stability. QSAR Models correlate substituents with receptor binding. For instance, the cyclopropane moiety may improve CNS penetration, as seen in analogous benzamides .

Advanced: What analytical challenges arise in quantifying trace impurities?

Methodological Answer:

  • LC-MS/MS Sensitivity : Limits of quantification (LOQ) <0.1% require optimized ion-pairing (e.g., 0.1% formic acid) .
  • NIST Reference Data : Validate methods using certified standards (e.g., fluorinated benzamide analogs) .

Advanced: How is bioactivity assessed in early-stage research?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against kinases (IC₅₀) using fluorescence polarization.
  • Cellular Uptake Studies : Radiolabel with ¹⁸F for PET imaging .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-N-(cyclopropylmethyl)-4-fluoro-2-methylbenzamide
Reactant of Route 2
Reactant of Route 2
5-amino-N-(cyclopropylmethyl)-4-fluoro-2-methylbenzamide

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